molecular formula C6H7N5 B11924605 5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 64834-04-4

5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11924605
CAS No.: 64834-04-4
M. Wt: 149.15 g/mol
InChI Key: UYGWQDXDTUKBJN-UHFFFAOYSA-N
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Description

5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the condensation of 5-amino-1H-pyrazole-4-carbonitrile with formamide under acidic conditions, followed by cyclization to form the pyrazolopyrimidine core . Another approach involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with methyl orthoformate and ammonium acetate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux.

    Substitution: N-bromosuccinimide in chloroform at room temperature.

Major Products Formed

    Oxidation: Formation of pyrazolopyrimidine oxides.

    Reduction: Formation of reduced pyrazolopyrimidine derivatives.

    Substitution: Formation of halogenated pyrazolopyrimidine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity to CDKs compared to other pyrazolopyrimidine derivatives . This unique structure makes it a promising candidate for the development of selective kinase inhibitors.

Properties

CAS No.

64834-04-4

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-imine

InChI

InChI=1S/C6H7N5/c1-11-3-8-6-4(5(11)7)2-9-10-6/h2-3,7H,1H3,(H,9,10)

InChI Key

UYGWQDXDTUKBJN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=N)C=NN2

Origin of Product

United States

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